molecular formula C10H6ClNO2 B2580970 8-Chloroisoquinoline-4-carboxylic acid CAS No. 1824065-62-4

8-Chloroisoquinoline-4-carboxylic acid

Cat. No. B2580970
CAS RN: 1824065-62-4
M. Wt: 207.61
InChI Key: LBEGXYDMCQMRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 8-Chloroisoquinoline-4-carboxylic acid is 1S/C10H6ClNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) .


Physical And Chemical Properties Analysis

8-Chloroisoquinoline-4-carboxylic acid is a solid substance . It has a molecular weight of 207.62 .

Scientific Research Applications

Synthesis and Antibacterial Properties

Research has focused on the synthesis of fluoroquinolone derivatives, investigating their antibacterial properties against gram-positive and gram-negative strains. For example, the preparation of new 8-nitrofluoroquinolone models demonstrated interesting antibacterial activity, particularly against S. aureus, with MIC values in the range of approximately 2-5 microg/mL, suggesting that more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007).

Photolabile Protecting Groups

The development of photolabile protecting groups for carboxylic acids based on brominated hydroxyquinoline shows increased solubility and low fluorescence, making it useful for caging biological messengers. This compound has shown greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications (Fedoryak & Dore, 2002).

Structural Studies

Investigations into the structures of proton-transfer compounds of dichlorophthalic acid with hydroxyquinoline, aminoquinoline, and quinaldic acid have revealed one-dimensional hydrogen-bonded chain structures. These studies illustrate the utility of hydrogen phthalate anions and interactive-group-substituted quinoline cations in forming low-dimensional hydrogen-bonded structures (Smith, Wermuth, & White, 2008).

Synthesis Techniques

Research into auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives has been explored. This method employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, indicating some functional group tolerance and the ability to functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Safety and Hazards

The safety information available indicates that 8-Chloroisoquinoline-4-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-chloroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEGXYDMCQMRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroisoquinoline-4-carboxylic acid

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